
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has become popular in recent years due to its psychoactive effects. In
Mechanism of Action
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its psychoactive effects. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft.
Biochemical and Physiological Effects
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It has also been shown to cause euphoria, increased sociability, and heightened sensory perception.
Advantages and Limitations for Lab Experiments
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one in lab experiments has several advantages. It is relatively easy to synthesize, making it readily available for research purposes. It also has a long shelf life, allowing for long-term storage. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
Future Directions
There are several future directions for the study of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one. One area of research is to investigate its potential as a treatment for depression and anxiety disorders. Another area of research is to study its long-term effects on the brain and other organs. Additionally, further studies can be conducted to explore its potential as a recreational drug and its potential for abuse.
Conclusion
In conclusion, 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one is a synthetic cathinone that has become popular in recent years due to its psychoactive effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of this compound on the brain and other organs.
Synthesis Methods
The synthesis of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-methylpyrrolidin-2-amine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using sodium borohydride to obtain 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one.
Scientific Research Applications
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been used in scientific research to study its psychoactive effects on the central nervous system. It has been shown to have similar effects to other synthetic cathinones such as Mephedrone and Methylone. Studies have also been conducted to investigate its potential as a treatment for depression and anxiety disorders.
properties
CAS RN |
172289-83-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3 |
InChI Key |
YHJUWSGGINNOKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCN1C |
synonyms |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
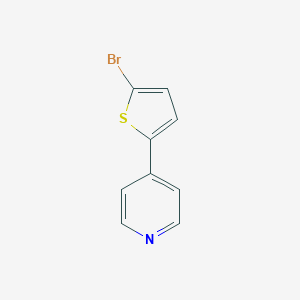
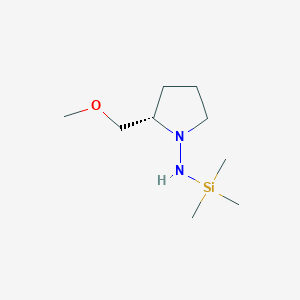



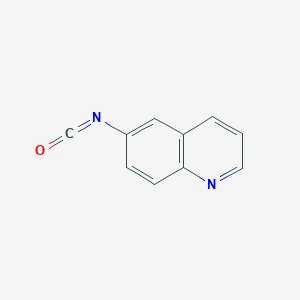
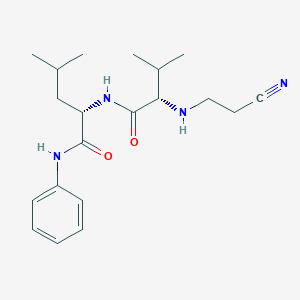
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
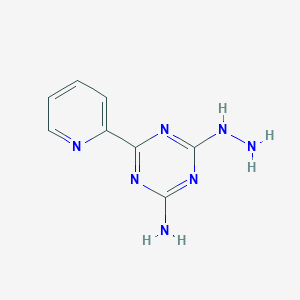
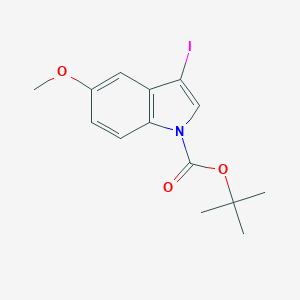
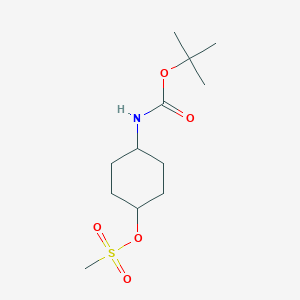
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)